molecular formula C22H31Cl2N2NaO4 B7803850 sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate

Cat. No.: B7803850
M. Wt: 481.4 g/mol
InChI Key: JCNPYMDDOUQTBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate is a chemical compound known for its diverse applications in scientific research. It is often used as a cholecystokinin A (CCK-A) receptor antagonist, which makes it valuable in various biological and medical studies .

Preparation Methods

The synthesis of sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate involves several steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine to form the amide bond. This intermediate is then reacted with dipentylamine under controlled conditions to yield the final product. Industrial production methods often involve similar steps but are scaled up to meet demand .

Chemical Reactions Analysis

Sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and amine groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Acts as a CCK-A receptor antagonist, making it useful in studies related to gastrointestinal functions and appetite regulation.

    Medicine: Investigated for its potential therapeutic effects in conditions like pancreatitis and other gastrointestinal disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by antagonizing the CCK-A receptor. This receptor is involved in various physiological processes, including digestion and appetite regulation. By blocking this receptor, the compound can modulate these processes, making it valuable in both research and potential therapeutic applications .

Comparison with Similar Compounds

Sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate is unique due to its specific structure and receptor antagonism properties. Similar compounds include:

    Lorglumide: Another CCK-A receptor antagonist with a slightly different chemical structure.

    Devazepide: A potent and selective CCK-A receptor antagonist used in similar research applications.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

IUPAC Name

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNPYMDDOUQTBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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